(2-Chlorophenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-chlorophenyl)-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c19-14-5-2-1-4-13(14)18(23)22-9-7-12(8-10-22)16-20-21-17(25-16)15-6-3-11-24-15/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLAJRIAENGZFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-Chlorophenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone , also known as a thiadiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its cytotoxic properties, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound features a thiadiazole ring linked to a piperidine moiety and a chlorophenyl group , which are crucial for its biological activity. The presence of the furan substituent is also significant for enhancing the compound's pharmacological properties.
Anticancer Properties
Thiadiazole derivatives have been extensively studied for their anticancer potential. Research indicates that compounds similar to the one exhibit significant cytotoxicity against various cancer cell lines:
- In vitro studies have shown that derivatives of 1,3,4-thiadiazoles can inhibit the growth of human cancer cell lines such as A549 (lung), MCF-7 (breast), and HCT116 (colon) with IC50 values ranging from 0.28 to 10 µg/mL .
These findings suggest that the compound may selectively target cancer cells while exhibiting lower toxicity to normal cells.
The mechanism by which thiadiazole derivatives exert their anticancer effects often involves:
- Inhibition of cell cycle progression : Compounds have been shown to induce G1/S phase arrest in cancer cells.
- Induction of apoptosis : Studies indicate that these compounds can activate intrinsic apoptotic pathways.
- Interaction with tubulin : Molecular docking studies suggest that some derivatives bind effectively to tubulin, disrupting microtubule dynamics .
Antimicrobial Activity
In addition to anticancer properties, the compound also shows promise in antimicrobial applications. Thiadiazole derivatives have been reported to possess antibacterial and antifungal activities:
- Antibacterial activity : Compounds have demonstrated effectiveness against various bacterial strains, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .
Case Studies
Several studies have highlighted the efficacy of thiadiazole derivatives:
- Alam et al. (2011) reported on a series of 5-substituted thiadiazoles that exhibited significant suppressive activity against multiple cancer cell lines, indicating a promising avenue for further development in cancer therapeutics .
- Hosseinzadeh Leila et al. (2013) synthesized new thiadiazoles with trifluoromethyl groups that showed enhanced anticancer activity compared to their non-substituted counterparts .
- In a recent study by Polkam et al. (2015), the synthesis of various substituted thiadiazoles revealed good inhibitory effects against HT-29 colon cancer cells, with some compounds achieving over 60% inhibition at low concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
